molecular formula C25H23N3O2 B3017745 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide CAS No. 941965-80-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Cat. No. B3017745
CAS RN: 941965-80-6
M. Wt: 397.478
InChI Key: PRGMPUDVOWHKTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-heterocyclic compounds, such as the one , often involves cyclization reactions and interactions with various reagents. For instance, the synthesis of related compounds has been demonstrated through the reaction of isatin derivatives with sulphadimidine, leading to the formation of benzene sulfonamide derivatives with confirmed structures via IR, ^1H NMR data, and elemental analysis . Another example includes the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes to yield hexahydro-4-pyrimidinones or oxazolidines, with the experimental results supported by ab initio calculations . These methods highlight the potential pathways that could be explored for the synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide.

Molecular Structure Analysis

The molecular structure of N-heterocyclic compounds is often elucidated using spectroscopic techniques. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was determined by cyclization of a related compound and analyzed using X-ray crystallography, revealing the presence of inversion dimers and π-stacking interactions . This suggests that similar structural analysis techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of N-heterocyclic compounds with various reagents can lead to a variety of chemical transformations. For instance, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride resulted in new cyclization products through ring cleavage and 1,2,4-oxadiazole-forming ring closure . This indicates that this compound may also undergo interesting chemical reactions when exposed to different reagents.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the anti-HIV activity of benzene sulfonamide derivatives was tested, indicating potential biological activity . Additionally, the crystal structure analysis provides information on the solid-state properties, such as hydrogen bonding and stacking interactions . These aspects are crucial for understanding the behavior of the compound in various environments and could guide further research into its properties.

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-13-14-22-26-18(2)24(25(30)28(22)16-17)27-23(29)15-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,16,21H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGMPUDVOWHKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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